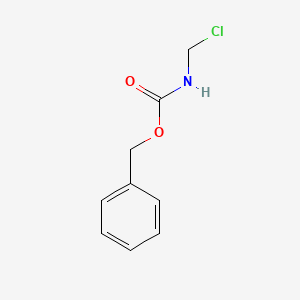
benzyl N-(chloromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(chloromethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(chloromethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with chloromethylamine. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality output .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(chloromethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form benzyl carbamate and formaldehyde.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Oxidation Products: Oxidation can lead to the formation of benzyl N-(hydroxymethyl)carbamate.
Hydrolysis Products: Hydrolysis yields benzyl carbamate and formaldehyde.
Scientific Research Applications
Benzyl N-(chloromethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a prodrug or a pharmacologically active compound.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl N-(chloromethyl)carbamate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various applications, including drug design and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the chloromethyl group and is less reactive in nucleophilic substitution reactions.
Methyl carbamate: Has a simpler structure and different reactivity profile.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group, leading to different chemical properties.
Uniqueness
Benzyl N-(chloromethyl)carbamate is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
benzyl N-(chloromethyl)carbamate |
InChI |
InChI=1S/C9H10ClNO2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
ADHALVWLSCZDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















